3-(4-chlorobenzamido)-N-[(pyridin-2-yl)methyl]-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O2/c23-15-10-8-14(9-11-15)21(28)27-19-17-6-1-2-7-18(17)26-20(19)22(29)25-13-16-5-3-4-12-24-16/h1-12,26H,13H2,(H,25,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYWGAJDWRMYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)NCC3=CC=CC=N3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzamido)-N-[(pyridin-2-yl)methyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the chlorobenzamido group and the pyridinylmethyl substituent. Common reagents used in these reactions include chlorinating agents, amines, and coupling reagents. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or dimethylformamide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzamido)-N-[(pyridin-2-yl)methyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Biological Activity
3-(4-chlorobenzamido)-N-[(pyridin-2-yl)methyl]-1H-indole-2-carboxamide is a synthetic compound that has attracted significant attention in biological research due to its potential therapeutic applications. This compound features an indole core, which is a common structural motif in many biologically active molecules, and is characterized by a unique substitution pattern that may impart specific biological activities.
Chemical Structure
- IUPAC Name : 3-[(4-chlorobenzoyl)amino]-N-[(pyridin-2-yl)methyl]-1H-indole-2-carboxamide
- Molecular Formula : C22H17ClN4O2
- CAS Number : 1031993-79-9
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Properties
- Mechanism of Action :
- In Vitro Studies :
Apoptotic Induction
The compound has also been shown to induce apoptosis, as evidenced by the activation of apoptotic markers such as Caspases 3, 8, and 9, along with changes in the expression levels of Bcl2 and p53 proteins. This suggests that the compound not only halts cell division but also triggers programmed cell death in malignant cells .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound's biological profile, it is essential to compare it with other indole-based compounds:
| Compound Name | Target Enzyme | GI50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | EGFR | 0.95 | Inhibition |
| Compound B | CDK2 | 1.05 | Inhibition |
| Compound C | Multi-targeted | 1.50 | Apoptosis induction |
| This compound | EGFR, CDK2 | Varies | Dual inhibition + Apoptosis |
Study on Antituberculosis Activity
In addition to anticancer properties, related indole derivatives have been evaluated for their antituberculosis activity. For instance, certain analogs have shown low micromolar potency against Mycobacterium tuberculosis, indicating that modifications in the indole structure can enhance biological activity against different pathogens .
Comparison with Similar Compounds
Key Observations :
- Chlorine Substituents : The 4-chlorobenzamido group in the target compound may enhance binding to hydrophobic pockets in receptors, similar to ORG27569’s 5-chloro substituent, which stabilizes CB1 receptor interactions .
- Pyridine vs.
- Fluorine vs. Chlorine : The 7-fluoro substituent in ’s analog suggests divergent electronic effects compared to the target compound’s chloro group, possibly altering metabolic stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-chlorobenzamido)-N-[(pyridin-2-yl)methyl]-1H-indole-2-carboxamide, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves coupling indole-2-carboxylic acid derivatives with pyridylmethylamine intermediates via amide bond formation. Key steps include:
- Catalysts : Palladium or copper-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl halide functionalization) .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or toluene under inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of 4-chlorobenzoyl chloride) and reaction temperatures (60–80°C) to minimize side products .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments (e.g., indole NH at δ 10–12 ppm, pyridine protons at δ 8–9 ppm) and amide carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 420.1) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
Q. What preliminary assays are recommended for evaluating its biological activity?
- Screening Platforms :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition using ATP/NADH depletion protocols) .
- Receptor Binding : Radioligand displacement assays (e.g., competitive binding with ³H-labeled ligands for GPCRs or nuclear receptors) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How does the compound interact with biological targets at the molecular level?
- Mechanistic Studies :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinase domains or DNA helicases) .
- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) .
- Mutagenesis : Site-directed mutagenesis of key residues (e.g., catalytic lysine in enzymes) to validate binding pockets .
Q. What strategies resolve contradictions in reported biological activity data?
- Case Example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentrations in kinase assays).
- Solution : Standardize protocols (e.g., fixed ATP at 1 mM) and validate with positive controls (e.g., staurosporine for kinases) .
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .
Q. How can structure-activity relationships (SAR) guide derivative design?
- SAR Framework :
| Substituent | Biological Impact | Evidence |
|---|---|---|
| 4-Chlorobenzamido | Enhances lipophilicity and target affinity | |
| Pyridin-2-ylmethyl | Improves solubility and π-π stacking with aromatic residues | |
| Indole core | Modulates selectivity via steric effects |
- Derivative Synthesis : Replace chlorobenzamido with fluorinated or methylated analogs to assess electronic effects .
Q. What advanced pharmacokinetic studies are critical for therapeutic potential?
- ADME Profiling :
- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
- Metabolism : Liver microsome stability tests (human/rat) with LC-MS metabolite identification .
- Toxicity : Ames test for mutagenicity and hERG inhibition assays for cardiotoxicity .
Data Contradiction Analysis
Q. How should researchers address variability in synthetic yields?
- Root Causes : Impure starting materials, inconsistent reaction temperatures, or catalyst deactivation.
- Mitigation :
- Quality Control : Use HPLC to verify reagent purity (>95%) .
- Process Optimization : Design of experiments (DoE) to identify critical parameters (e.g., temperature vs. catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
